Carbovir Monophosphate

Description

IUPAC Nomenclature and Systematic Nomenclature Conventions

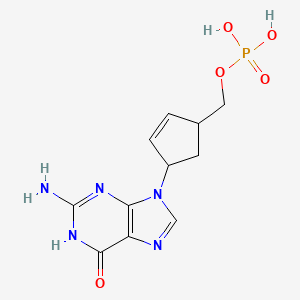

The systematic IUPAC name for carbovir monophosphate is [4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate . This nomenclature reflects its core structural components:

- A cyclopent-2-en-1-yl ring serving as the carbocyclic sugar mimic.

- A 2-amino-6-oxo-1H-purin-9-yl moiety, representing the purine base analog.

- A methyl dihydrogen phosphate group at the 5'-position of the cyclopentene ring.

The stereochemical descriptor rel-(1R,4S) specifies the relative configuration of the cyclopentene ring, critical for its biological activity. The cis-(±) designation in synonyms indicates the racemic mixture of enantiomers observed in certain synthetic preparations.

Molecular Formula and Stereochemical Configuration

This compound has the molecular formula C₁₁H₁₄N₅O₅P and a molecular weight of 327.23 g/mol . Its structure features:

- A cyclopentene ring with substituents at the 1- and 4-positions.

- A purine base analog with an amino group at C2 and a keto group at C6.

- A phosphate group linked via a methylene bridge to the cyclopentene ring.

Stereochemical Considerations

The biologically active enantiomer, (-)-carbovir 5'-monophosphate , adopts the (1R,4S) configuration. This stereochemistry is essential for binding to viral polymerases, as demonstrated by the reduced activity of racemic mixtures. Computational models highlight that the syn conformation about the glycosidic bond (purine base relative to the cyclopentene ring) optimizes interactions with enzymatic active sites.

Table 1: Key Structural and Stereochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₁₄N₅O₅P | |

| Molecular weight | 327.23 g/mol | |

| Stereochemical notation | rel-(1R,4S) | |

| ChEBI ID | CHEBI:64116 |

Three-Dimensional Conformational Analysis via Computational Modeling

Quantum mechanical calculations and molecular dynamics simulations provide insights into this compound’s preferred conformations:

- Cyclopentene Ring Puckering : The envelope conformation predominates, with C4 deviating from the plane to minimize steric strain.

- Phosphate Group Orientation : The dihydrogen phosphate moiety adopts a staggered configuration to reduce electrostatic repulsion.

- Base-Ring Interactions : Ab initio studies suggest intramolecular hydrogen bonding between the N3 of the purine and the phosphate oxygen stabilizes the anti conformation.

Docking studies with HIV-1 reverse transcriptase reveal that the (1R,4S) enantiomer aligns its phosphate group with conserved aspartate residues, facilitating phosphorylation to the active triphosphate form.

Spectroscopic Characterization: NMR, IR, and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

- ESI-MS (negative mode) : m/z 326.1 [M–H]⁻.

- High-resolution MS : Exact mass = 327.0733 Da (calc. 327.0733 for C₁₁H₁₄N₅O₅P).

Table 2: Spectroscopic Data Summary

Properties

IUPAC Name |

[4-(2-amino-6-oxo-1H-purin-9-yl)cyclopent-2-en-1-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N5O5P/c12-11-14-9-8(10(17)15-11)13-5-16(9)7-2-1-6(3-7)4-21-22(18,19)20/h1-2,5-7H,3-4H2,(H2,18,19,20)(H3,12,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDRNVIJFVCXOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433559 | |

| Record name | Carbovir Monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144490-73-3 | |

| Record name | Carbovir Monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

In a typical Mitsunobu protocol, carbovir (1a ) is reacted with bis(POM)-phosphate (7 ) in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) (Scheme 1). The reaction proceeds via an oxidative coupling mechanism, where the hydroxyl group at the 5′-position of carbovir is activated for nucleophilic attack on the bis(POM)-phosphate.

A critical challenge in this method is the instability of the POM group under basic conditions. For instance, attempts to remove 3′-acetate protecting groups post-coupling often result in premature POM degradation, reducing yields to 22–30%. To mitigate this, researchers have optimized reaction conditions by employing anhydrous solvents (e.g., tetrahydrofuran) and low temperatures (0–5°C).

Yield and Byproduct Analysis

The Mitsunobu coupling of carbovir with bis(POM)-phosphate typically achieves a moderate yield of 28–35% (Table 1). Major byproducts include:

-

Unreacted carbovir (15–20%), due to incomplete activation of the 5′-hydroxyl.

-

Bis(POM)-phosphate hydrolysis products (10–12%), formed via competing ester cleavage.

Purification via reverse-phase HPLC is required to isolate the desired prodrug, further reducing overall yield.

Halogeno Carbonyloxymethyl Substitution Strategies

An alternative route involves the substitution of a 5′-iodo carbovir derivative with bis(POM)-phosphate silver salts. This method circumvents the need for Mitsunobu reagents, offering improved compatibility with acid-sensitive functional groups.

Synthesis of 5′-Iodo Carbovir

Carbovir is first converted to its 5′-iodo analog (3 ) using iodine monochloride (ICl) in dichloromethane (Scheme 2). The reaction proceeds with >90% regioselectivity for the 5′-position, attributed to the steric hindrance of the nucleobase.

Coupling with Bis(POM)-Phosphate Silver Salt

The 5′-iodo carbovir (3 ) is then reacted with bis(POM)-phosphate silver salt (8 ) in acetonitrile at room temperature (Scheme 2). This SN2 displacement yields carbovir bis(POM)-monophosphate (2a ) in 18–22% yield , limited by competing elimination reactions and silver iodide precipitation.

Comparative Advantages

-

Avoids DEAD/PPh₃, reducing toxicity concerns.

-

Compatible with nucleosides bearing acid-labile groups (e.g., N⁶-allyl).

Phosphorochloridate-Mediated Coupling

The use of bis(POM)-phosphorochloridate (21 ) represents a high-yield route to carbovir monophosphate. This method involves the direct coupling of carbovir with pre-activated phosphate intermediates.

Synthesis of Bis(POM)-Phosphorochloridate

Bis(POM)-phosphorochloridate (21 ) is synthesized from trimethylphosphate via sequential chlorination and pivaloylation (Scheme 7). Key steps include:

Coupling with Carbovir

Carbovir is reacted with bis(POM)-phosphorochloridate (21 ) in the presence of triethylamine (Et₃N) as a base (Scheme 7). The reaction proceeds via nucleophilic attack at the phosphorus center, yielding carbovir bis(POM)-monophosphate (16 ) in 45–47% yield —nearly double the efficiency of Mitsunobu coupling.

Scalability and Industrial Relevance

This method is favored for large-scale synthesis due to:

-

Reduced purification steps (crude product purity >85%).

-

Tolerance of residual solvents (e.g., acetonitrile, ethyl acetate).

Comparative Analysis of Synthesis Methods

Table 1 summarizes the key parameters of each method:

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Mitsunobu coupling | 28–35 | 70–75 | POM instability, byproduct formation |

| Halogeno substitution | 18–22 | 60–65 | Silver iodide precipitation |

| Phosphorochloridate | 45–47 | 85–90 | Requires anhydrous conditions |

Degradation Pathways and Stability Considerations

The utility of this compound prodrugs hinges on their stability during storage and targeted release in vivo.

Chemical Reactions Analysis

Types of Reactions: Carbovir Monophosphate undergoes several types of chemical reactions, including:

Phosphorylation: Conversion to diphosphate and triphosphate derivatives.

Hydrolysis: Breakdown into carbovir and inorganic phosphate under acidic or enzymatic conditions.

Oxidation and Reduction: Limited data on these reactions, but potential for oxidative degradation under harsh conditions.

Common Reagents and Conditions:

Phosphorylation: Phosphorus oxychloride, phosphoramidite reagents, dimethylformamide, pyridine.

Hydrolysis: Acidic or enzymatic conditions, water.

Oxidation: Strong oxidizing agents (hypothetical).

Major Products:

Phosphorylation: Carbovir diphosphate, carbovir triphosphate.

Hydrolysis: Carbovir, inorganic phosphate.

Scientific Research Applications

Metabolic Pathways

- Conversion to Carbovir Monophosphate :

- Enantiomeric Efficiency :

Clinical Applications

- HIV Treatment :

- Resistance Mechanisms :

Case Studies and Research Findings

Mechanism of Action

Carbovir Monophosphate exerts its effects primarily through its conversion to the active triphosphate form. This triphosphate inhibits HIV reverse transcriptase, an enzyme crucial for viral replication. By incorporating into the viral DNA, it causes chain termination, effectively halting the replication process. The compound specifically targets the viral polymerase, with minimal effects on host cellular enzymes .

Comparison with Similar Compounds

Structural and Metabolic Pathways

Table 1: Key Structural and Metabolic Features of CBV-MP and Analogous Compounds

Key Differences :

- CBV-MP requires deamination of ABC-MP, a step absent in other NRTIs like lamivudine or zidovudine.

- Unlike ddI-MP, which is phosphorylated via cytosolic 5'-nucleotidase, CBV-MP formation involves adenosine phosphotransferase and deaminase .

Inhibitory Activity and Mechanism

Table 2: Inhibitory Activity of Triphosphate Metabolites Against HIV Reverse Transcriptase

Key Findings :

- CBV-TP exhibits a Ki similar to AZT-TP but higher than 3TC-TP, indicating moderate potency .

- Resistance mutations (e.g., L74V, M184V) reduce CBV-TP incorporation efficiency by enhancing dGTP selectivity over CBV-TP .

Resistance Profiles

- CBV-MP vs. AZT-MP : Mutations like M184V confer resistance to both CBV-TP and 3TC-TP but enhance ATP-mediated excision of AZT-MP. Conversely, CBV-MP excision is less affected by these mutations .

- CBV-MP vs. ddI-MP : The L74V mutation increases resistance to CBV-TP and ddI-TP by altering dNTP binding affinity in RT .

Pharmacokinetic and Toxicity Considerations

Biological Activity

Carbovir monophosphate (CBV-MP) is a significant compound in the realm of antiviral therapy, particularly for its role in treating HIV infections. This article delves into its biological activity, metabolism, mechanism of action, and clinical implications, supported by relevant data tables and case studies.

Overview of this compound

Carbovir is a carbocyclic analog of 2',3'-dideoxy-2',3'-didehydroguanosine. Upon administration, it is phosphorylated to form this compound, which is subsequently converted into its active triphosphate form (CBV-TP). The triphosphate form is crucial for its antiviral activity as it acts as a substrate for HIV reverse transcriptase (RT), leading to chain termination during viral DNA synthesis.

The metabolism of carbovir involves several enzymatic steps:

- Deamination : Carbovir is first deaminated to form this compound.

- Phosphorylation : CBV-MP undergoes two additional phosphorylation steps to yield CBV-TP.

Table 1: Enzymatic Conversion of Carbovir

| Compound | Enzyme Involved | Product |

|---|---|---|

| Carbovir | Cytosolic deaminase | Carbovir MP |

| Carbovir MP | Various kinases (e.g., GMP kinase) | Carbovir TP |

Research indicates that CBV-MP is significantly more effective as a substrate for GMP kinase than its enantiomer, with a substrate efficiency approximately 7,000 times greater for the (-)-enantiomer compared to the (+)-enantiomer . This high efficiency underscores the importance of stereochemistry in the biological activity of nucleoside analogs.

Antiviral Activity

Carbovir exhibits potent antiviral properties against HIV-1. The active triphosphate form inhibits reverse transcriptase by competing with the natural substrate dGTP, leading to premature termination of viral DNA synthesis. Clinical studies have shown that CBV-TP can effectively reduce viral loads in patients undergoing antiretroviral therapy.

Case Study: Efficacy in HIV Treatment

A study involving HIV-infected individuals demonstrated that patients treated with regimens including carbovir showed significant reductions in viral load and improvements in CD4 counts. One participant, who had been on various NRTIs and protease inhibitors, experienced a drop in HIV RNA levels from 1,338 copies/mL to undetectable levels after switching to a regimen containing carbovir .

Resistance Mechanisms

Despite its efficacy, resistance to carbovir can develop. A notable mutation in HIV-1 reverse transcriptase (M184V) has been associated with reduced susceptibility to CBV-TP. This mutation alters the enzyme's affinity for CBV-TP compared to dGTP, leading to decreased incorporation of the drug into viral DNA . Understanding these resistance patterns is critical for optimizing treatment regimens.

Table 2: Resistance Mutations Impacting Carbovir Efficacy

| Mutation | Effect on Efficacy | Mechanism |

|---|---|---|

| M184V | Reduced susceptibility | Decreased affinity for CBV-TP |

| Other mutations | Variable effects | Altered enzyme kinetics or substrate competition |

Q & A

Basic Research Questions

Q. What are the key enzymatic steps involved in the intracellular activation of abacavir (ABC) to carbovir monophosphate (CBV-MP)?

- Methodological Answer : ABC undergoes sequential enzymatic modifications:

Phosphorylation : ABC is converted to ABC-5’-monophosphate (ABC-MP) by adenosine phosphotransferase (APT).

Deamination : ABC-MP is deaminated by cytosolic deaminases (e.g., adenosine deaminase) to form CBV-MP.

Further Phosphorylation : CBV-MP is phosphorylated to its diphosphate (CBV-DP) and triphosphate (CBV-TP) forms via nucleotide kinases (e.g., deoxycytidine monophosphate kinase).

Key Techniques: Radiolabeled ABC tracking, HPLC for metabolite separation, and LC-MS/MS for quantification .

Q. What analytical techniques are recommended for quantifying intracellular CBV-MP levels in pharmacokinetic studies?

- Methodological Answer :

- LC-MS/MS with Ion-Pair Chromatography : Direct separation of phosphorylated metabolites using non-reverse-phase conditions (e.g., tetrabutylammonium acetate as ion-pairing agent).

- Indirect Quantification : Dephosphorylation of CBV-MP to carbovir (CBV) followed by reverse-phase LC-MS/MS.

Validation: Calibration curves with stable isotope-labeled internal standards (e.g., ¹³C/¹⁵N-CBV-MP) ensure precision .

Q. How does CBV-MP contribute to the inhibition of HIV-1 reverse transcriptase (RT)?

- Methodological Answer : CBV-TP (the active triphosphate form) competes with endogenous dGTP for incorporation into viral DNA. Its incorporation terminates DNA chain elongation due to the lack of a 3’-hydroxyl group. Key Assays:

- RT Inhibition Assays : Measure IC₅₀ values using template-primer systems (e.g., poly(rC)-oligo(dG)).

- Pre-steady-state Kinetics : Quantify incorporation efficiency (kₚₒₗ) and binding affinity (Kd) using rapid quench-flow techniques .

Advanced Research Questions

Q. How do mutations in HIV-1 RT (e.g., L74V, M184V) affect the incorporation efficiency of CBV-TP, and what methods are used to study resistance mechanisms?

- Methodological Answer : Mutations alter RT’s substrate selectivity:

- L74V : Reduces CBV-TP binding via steric hindrance, favoring dGTP.

- M184V : Enhances discrimination against CBV-TP through altered active-site geometry.

Experimental Approaches: - Steady-State Kinetics : Compare kcat/Km ratios for CBV-TP vs. dGTP in wild-type and mutant RT.

- Excision Assays : Measure ATP- or PPi-mediated removal of CBV-MP-terminated DNA using radiolabeled primers .

Q. What experimental models are suitable for studying CBV-MP’s role in HIV resistance development beyond enzymatic activity?

- Methodological Answer :

- Site-Directed Mutagenesis : Introduce RT mutations (e.g., L74V/Y115F/M184V) into viral clones for fitness assays.

- Viral Replication Competence : Use T-cell lines (e.g., MT-4) to compare viral load suppression in the presence of CBV-MP.

- Structural Studies : Cryo-EM or X-ray crystallography to resolve RT-CBV-TP interaction dynamics .

Q. How can researchers assess CBV-MP’s off-target effects on host enzymes like soluble guanylate cyclase (sGC)?

- Methodological Answer :

- In Vitro Enzyme Assays : Purify sGC and measure cGMP production via ELISA or fluorescence in the presence of CBV-TP and alternative substrates (e.g., ITP).

- Cellular Models : Evaluate endothelial dysfunction via flow-mediated dilatation (FMD) in primary cells exposed to CBV-MP.

Key Finding: CBV-TP may shift sGC substrate preference to ITP, reducing cGMP synthesis .

Q. What are the challenges in maintaining CBV-MP stability during in vitro experiments, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of phosphate groups or deamination.

- Stabilization Strategies :

- Use low-temperature storage (-80°C) with cryoprotectants (e.g., glycerol).

- Avoid repeated freeze-thaw cycles; aliquot samples.

- Employ phosphatase inhibitors (e.g., sodium fluoride) in cell lysates .

Contradictions and Nuances

- Resistance Mechanism Complexity : The triple mutant RT (L74V/Y115F/M184V) shows no kinetic advantage in CBV-TP incorporation or excision but may confer resistance via improved viral fitness. This highlights the need to combine enzymatic assays with cellular replication studies .

- sGC Substrate Shift : While CBV-TP’s effect on sGC is hypothesized, direct evidence linking CBV-MP to cardiovascular risks (e.g., reduced FMD) requires further validation in clinical samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.